Desthiazolylmethyl Ritonavir Desthiazolylmethyl Ritonavir
Brand Name: Vulcanchem
CAS No.: 256328-82-2
VCID: VC0016564
InChI: InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1
SMILES: CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula: C33H43N5O4S
Molecular Weight: 605.8 g/mol

Desthiazolylmethyl Ritonavir

CAS No.: 256328-82-2

Cat. No.: VC0016564

Molecular Formula: C33H43N5O4S

Molecular Weight: 605.8 g/mol

* For research use only. Not for human or veterinary use.

Desthiazolylmethyl Ritonavir - 256328-82-2

Specification

CAS No. 256328-82-2
Molecular Formula C33H43N5O4S
Molecular Weight 605.8 g/mol
IUPAC Name (2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide
Standard InChI InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1
Standard InChI Key YIFUFODEQQNFLV-AMEOFWRWSA-N
Isomeric SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C[C@H]2[C@@H](NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4
SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4
Canonical SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Desthiazolylmethyl Ritonavir, also formally known as (2S)-3-methyl-2-[[[methyl-[(2-isopropylthiazol-4-yl)methyl]amino]carbonyl]amino]-N-[(1S)-1-[[(4S,5S)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-2-phenylethyl]-butanamide, is a base-catalyzed degradation product of the HIV protease inhibitor Ritonavir . It represents one of the key impurities monitored in Ritonavir formulations and is classified as "Ritonavir EP Impurity L" in European Pharmacopoeia standards .

The compound has a molecular formula of C33H43N5O4S with a molecular weight of approximately 605.8 g/mol . Its structure retains many of the core elements of the parent compound Ritonavir but lacks one of the thiazole moieties, which explains its designation as "desthiazolylmethyl" (indicating the removal of a thiazolylmethyl group from the parent structure).

Structural Comparison with Ritonavir

Ritonavir (C37H48N6O5S2, MW: 720.94) contains two thiazole rings, whereas Desthiazolylmethyl Ritonavir (C33H43N5O4S, MW: 605.8) contains only one thiazole ring . This structural difference is critical for understanding the degradation pathway and for developing analytical methods to detect this impurity.

Physical and Chemical Properties

Desthiazolylmethyl Ritonavir exhibits distinct physical and chemical properties that are important for its identification, analysis, and handling in pharmaceutical contexts.

Physical Properties

The compound appears as a white to off-white solid . Its physical properties, as determined through experimental and predictive methods, are summarized in Table 1.

Table 1: Physical Properties of Desthiazolylmethyl Ritonavir

PropertyValueReference
Physical StateWhite to off-white solid
Melting Point65-69°C
Predicted Boiling Point874.0±65.0°C
Predicted Density1.185±0.06 g/cm³
CAS Number256328-82-2
Formula Weight605.8 g/mol

Solubility Profile

The solubility of Desthiazolylmethyl Ritonavir varies significantly across different solvents, which is an important consideration for analytical method development and formulation. The solubility profile is presented in Table 2.

Table 2: Solubility of Desthiazolylmethyl Ritonavir in Various Solvents

SolventSolubilityReference
DMF10 mg/mL
DMSO2 mg/mL (requires sonication)
Ethanol3 mg/mL
PBS (pH 7.2)0.25 mg/mL
ChloroformSlightly soluble
MethanolSlightly soluble
WaterLimited solubility

Formation Mechanisms and Degradation Pathways

Base-Catalyzed Degradation

Desthiazolylmethyl Ritonavir is primarily formed through base-catalyzed degradation of Ritonavir . This process involves the cleavage of one of the thiazolylmethyl groups from the parent molecule. Research indicates that exposure to alkaline conditions significantly accelerates this degradation process.

Thermal Degradation

Studies have shown that Desthiazolylmethyl Ritonavir can also form during manufacturing processes that involve heat, particularly in hot melt extrusion where Ritonavir is exposed to high temperatures in the presence of excipients . This thermal degradation pathway is particularly relevant for quality control in pharmaceutical manufacturing.

Forced Degradation Studies

Forced degradation studies provide valuable insights into the formation of Desthiazolylmethyl Ritonavir under various stress conditions. These studies typically subject Ritonavir to acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress . Base degradation has been found to be particularly significant, with studies showing up to 16.26% degradation under alkaline conditions compared to minimal degradation under other stress conditions .

Analytical Detection Methods

Several analytical methods have been developed for the detection and quantification of Desthiazolylmethyl Ritonavir in pharmaceutical formulations.

Reverse-Phase UPLC Methods

Reverse-phase ultra-performance liquid chromatography (RP-UPLC) methods have been widely employed for the analysis of Desthiazolylmethyl Ritonavir. These methods typically utilize C18 columns with gradient elution systems comprising methanol, acetonitrile, and water .

A validated RP-UPLC method for the analysis of Desthiazolylmethyl Ritonavir in fixed-dose combinations of Darunavir and Ritonavir utilized a Zorbax Bonus C18 column (150×2.1 mm, 1.8 µm) with a flow rate of 0.22 mL/min and detection at 240 nm . The retention time for Desthiazolylmethyl Ritonavir (referred to as "Impurity N-Thiazole" in this study) was approximately 2.32 minutes .

LC-MS/MS Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has also been utilized for the characterization of Desthiazolylmethyl Ritonavir . These methods offer superior specificity and sensitivity compared to conventional HPLC techniques.

Method Validation Parameters

Analytical methods for the determination of Desthiazolylmethyl Ritonavir have been validated according to ICH guidelines, with parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) . The typical LOQ for Desthiazolylmethyl Ritonavir is reported to be 0.05% of the API concentration, making these methods suitable for impurity profiling in pharmaceutical quality control .

Pharmaceutical Significance

Quality Control and Regulatory Aspects

Desthiazolylmethyl Ritonavir is a critical quality attribute in Ritonavir formulations, and its levels must be monitored and controlled to ensure product quality and safety . Regulatory agencies such as the FDA and European Medicines Agency (EMA) have established specifications for this impurity in approved Ritonavir products.

Impact on Stability and Shelf Life

The formation of Desthiazolylmethyl Ritonavir during storage can significantly impact the stability and shelf life of Ritonavir formulations. Studies have shown that proper storage conditions and formulation strategies can minimize the formation of this degradation product .

Relevance in Drug Manufacturing

The formation of Desthiazolylmethyl Ritonavir during manufacturing, particularly in processes involving high temperatures such as hot melt extrusion, necessitates careful process control and quality assurance measures . Understanding the factors that promote its formation can help in designing more robust manufacturing processes.

Recent Research and Future Directions

Recent research has focused on developing more sensitive and specific analytical methods for the detection of Desthiazolylmethyl Ritonavir, particularly in complex pharmaceutical formulations and biological matrices. Future directions may include:

  • Development of stability-indicating methods that can simultaneously detect multiple degradation products of Ritonavir

  • Investigation of the potential biological activity or toxicity of Desthiazolylmethyl Ritonavir

  • Exploration of formulation strategies to minimize the formation of this degradation product during manufacturing and storage

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